molecular formula C8H3Cl2FN2 B161674 2,4-Dichloro-6-fluoroquinazoline CAS No. 134517-57-0

2,4-Dichloro-6-fluoroquinazoline

Cat. No. B161674
M. Wt: 217.02 g/mol
InChI Key: VLPYLGGGYDUVJN-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-fluoroquinazoline is a chemical compound with the molecular formula C8H3Cl2FN2 . It is a solid substance and is used in various chemical reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: A study by Tomažič and Hynes (1992) explored the synthesis of various halogenated 2,4-diaminoquinazolines, including fluorinated derivatives. Their research showed the potential of specific reactions and conditions in producing such compounds, contributing to the understanding of the synthesis of 2,4-dichloro-6-fluoroquinazoline-related structures (Tomažič & Hynes, 1992).
  • Chemical Reactions and Derivatives: Lee et al. (2006) demonstrated the synthesis of 2,4-dichloroquinazolines from 2-ethynylanilines, providing insights into the chemical reactions and properties of compounds like 2,4-dichloro-6-fluoroquinazoline (Lee et al., 2006).

Biological and Medicinal Applications

  • Antibacterial Properties: Research by Kuramoto et al. (2003) on a similar compound, 8-chloroquinolone, highlighted its potent antibacterial activities, suggesting potential applications of 2,4-dichloro-6-fluoroquinazoline in this area (Kuramoto et al., 2003).
  • Anticancer Potential: Mphahlele and colleagues (2017) studied derivatives of quinazolines for their cytotoxicity against cancer cells, indicating that 2,4-dichloro-6-fluoroquinazoline-related compounds could have applications in cancer therapy (Mphahlele et al., 2017).
  • Anti-inflammatory and Analgesic Properties: Farag et al. (2012) synthesized quinazolinone derivatives and evaluated them for anti-inflammatory and analgesic activity, suggesting potential therapeutic applications for related compounds like 2,4-dichloro-6-fluoroquinazoline (Farag et al., 2012).

properties

IUPAC Name

2,4-dichloro-6-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2FN2/c9-7-5-3-4(11)1-2-6(5)12-8(10)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPYLGGGYDUVJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586541
Record name 2,4-Dichloro-6-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-fluoroquinazoline

CAS RN

134517-57-0
Record name 2,4-Dichloro-6-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DE Uehling, B Joseph, KC Chung… - Journal of medicinal …, 2021 - ACS Publications
Both previous and additional genetic knockdown studies reported herein implicate G protein-coupled receptor kinase 6 (GRK6) as a critical kinase required for the survival of multiple …
Number of citations: 10 pubs.acs.org
NC Cho, JH Cha, H Kim, J Kwak, D Kim, SH Seo… - Bioorganic & Medicinal …, 2015 - Elsevier
Protease-activated receptor 2 (PAR 2 ) is a member of G protein-coupled receptor and its activation initiates diverse inflammatory responses. Recent studies suggest that antagonists of …
Number of citations: 17 www.sciencedirect.com
L Tan, C Wu, J Zhang, Q Yu, X Wang… - Journal of Medicinal …, 2023 - ACS Publications
Herein, a series of quinazoline and heterocyclic fused pyrimidine analogues were designed and synthesized based on the X-ray co-crystal structure of lead compound 3a, showing …
Number of citations: 6 pubs.acs.org
S Wagner-Griffin, M Abe, RI Benhamou… - Journal of medicinal …, 2021 - ACS Publications
Myotonic dystrophy type 2 (DM2) is one of >40 microsatellite disorders caused by RNA repeat expansions. The DM2 repeat expansion, r(CCUG) exp (where “exp” denotes expanded …
Number of citations: 13 pubs.acs.org
J Pei, G Wang, A Wang, C Wu, X Pan… - Journal of Medicinal …, 2023 - ACS Publications
Epidermal growth factor receptor (EGFR) is one of the most studied drug targets for the treatment of non-small-cell lung cancer (NSCLC). Here, we report the identification, structure …
Number of citations: 1 pubs.acs.org

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